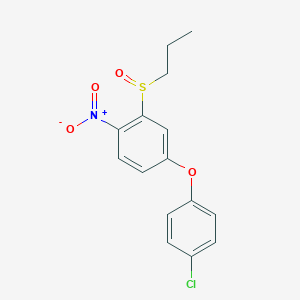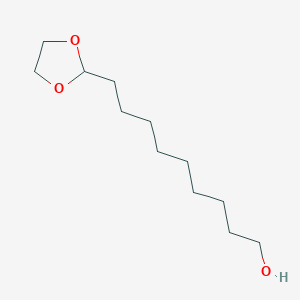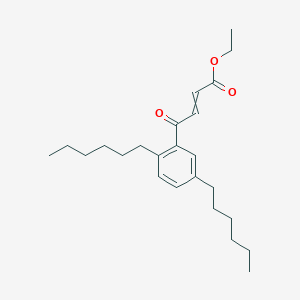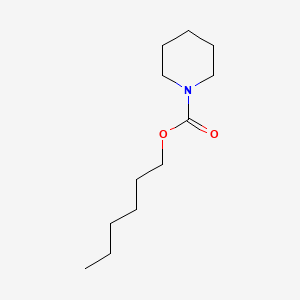
O-(4-Chlorophenyl) 8-methylquinoline-1(2H)-carbothioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O-(4-Chlorophenyl) 8-methylquinoline-1(2H)-carbothioate is a compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of O-(4-Chlorophenyl) 8-methylquinoline-1(2H)-carbothioate typically involves the Skraup synthesis, which is a classical method for preparing quinoline derivatives. This method involves the following steps:
Michael Addition: The aniline nitrogen reacts with propenal.
Electrophilic Aromatic Substitution: The intermediate undergoes substitution.
Dehydration and Oxidation: The final steps involve dehydration and oxidation to form the quinoline ring.
Industrial Production Methods
Industrial production of quinoline derivatives often employs greener chemical processes and transition metal-free catalyzed methods. These methods are designed to be more environmentally friendly and cost-effective .
化学反応の分析
Types of Reactions
O-(4-Chlorophenyl) 8-methylquinoline-1(2H)-carbothioate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide, while reduction may produce a dihydroquinoline derivative .
科学的研究の応用
O-(4-Chlorophenyl) 8-methylquinoline-1(2H)-carbothioate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential anticancer and anti-inflammatory activities.
Industry: Utilized in the production of dyes, catalysts, and materials.
作用機序
The mechanism of action of O-(4-Chlorophenyl) 8-methylquinoline-1(2H)-carbothioate involves its interaction with specific molecular targets. For instance, it may inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . The compound’s effects are mediated through various pathways, including oxidative stress and apoptosis induction.
類似化合物との比較
Similar Compounds
- 3-(((2-fluorophenyl)amino)methyl)-5-(quinolin-2-yl)-1,3,4-oxadiazole-2(3H)-thione
- 3-(((4-chlorophenyl)amino)methyl)-5-(quinolin-2-yl)-1,3,4-oxadiazole-2(3H)-thione
Uniqueness
O-(4-Chlorophenyl) 8-methylquinoline-1(2H)-carbothioate stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. Its chlorophenyl group enhances its antimicrobial properties, making it a valuable compound for further research and development .
特性
CAS番号 |
58959-97-0 |
|---|---|
分子式 |
C17H14ClNOS |
分子量 |
315.8 g/mol |
IUPAC名 |
O-(4-chlorophenyl) 8-methyl-2H-quinoline-1-carbothioate |
InChI |
InChI=1S/C17H14ClNOS/c1-12-4-2-5-13-6-3-11-19(16(12)13)17(21)20-15-9-7-14(18)8-10-15/h2-10H,11H2,1H3 |
InChIキー |
VCPZLJTUONANKC-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=CC=C1)C=CCN2C(=S)OC3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(Ethyl{4-[(E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl]phenyl}amino)ethan-1-ol](/img/structure/B14604703.png)
![3-Ethyl-2-[3-(pyridin-2-yl)prop-2-en-1-ylidene]-2,3-dihydro-1,3-benzothiazole](/img/structure/B14604717.png)
![Pyridine, 2-[[(3,4-dimethoxyphenyl)methyl]sulfinyl]-, 1-oxide](/img/structure/B14604723.png)
![Ethyl 2-[chloro(dimethyl)silyl]propanoate](/img/structure/B14604733.png)



![N,N'-Dimethyl-N-(4-oxo-4,6-dihydrofuro[3,4-d][1,3]thiazol-2-yl)urea](/img/structure/B14604751.png)


![2-[1-(4-Methylphenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14604781.png)


